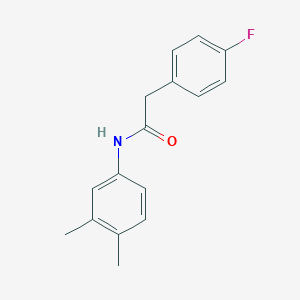![molecular formula C18H21N3OS B4986739 2-methyl-4-{[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-6-phenylpyrimidine](/img/structure/B4986739.png)
2-methyl-4-{[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-6-phenylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-4-{[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-6-phenylpyrimidine is a chemical compound that belongs to the class of pyrimidine derivatives. It is a potent inhibitor of a protein kinase called PIM1, which plays a crucial role in the regulation of cell growth, differentiation, and survival. The compound has been extensively studied for its potential applications in cancer therapy, and several research studies have been conducted to explore its mechanism of action and physiological effects.
作用機序
The mechanism of action of 2-methyl-4-{[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-6-phenylpyrimidine involves the inhibition of PIM1 kinase activity. PIM1 kinase is a serine/threonine kinase that plays a crucial role in the regulation of cell growth, differentiation, and survival. It is overexpressed in several types of cancer and is associated with poor prognosis. Inhibition of PIM1 kinase activity leads to the suppression of cancer cell growth and induces apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of PIM1 kinase, leading to the suppression of cancer cell growth and induction of apoptosis. It has also been shown to inhibit the proliferation of cancer stem cells, which are responsible for tumor initiation and maintenance. In addition, it has been shown to enhance the efficacy of chemotherapy drugs, making it a potential candidate for combination therapy.
実験室実験の利点と制限
2-methyl-4-{[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-6-phenylpyrimidine has several advantages for lab experiments. It is a potent inhibitor of PIM1 kinase and has been shown to have a high selectivity for PIM1 over other kinases. It is also relatively stable and can be easily synthesized using a reproducible method. However, there are also some limitations to its use in lab experiments. It has poor solubility in water, which can limit its bioavailability. In addition, it has been shown to have some off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on 2-methyl-4-{[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-6-phenylpyrimidine. One direction is to explore its potential applications in combination therapy with other chemotherapy drugs. Another direction is to investigate its efficacy in animal models of cancer to determine its potential for clinical use. Additionally, further research is needed to explore its mechanism of action and identify potential biomarkers for patient selection. Overall, this compound is a promising compound with potential applications in cancer therapy, and further research is needed to fully explore its potential.
合成法
The synthesis of 2-methyl-4-{[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-6-phenylpyrimidine involves the reaction of 2-chloro-4-methyl-6-phenylpyrimidine with N-methylpyrrolidine-2-one in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with thioacetic acid to obtain the final product. The synthesis method has been described in detail in several research papers and is considered to be a reliable and reproducible method.
科学的研究の応用
2-methyl-4-{[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-6-phenylpyrimidine has been extensively studied for its potential applications in cancer therapy. It has been shown to inhibit the activity of PIM1 kinase, which is overexpressed in several types of cancer, including prostate cancer, leukemia, and lymphoma. Inhibition of PIM1 kinase activity leads to the suppression of cancer cell growth and induces apoptosis, making it a promising target for cancer therapy.
特性
IUPAC Name |
2-(2-methyl-6-phenylpyrimidin-4-yl)sulfanyl-1-pyrrolidin-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3OS/c1-13(18(22)21-10-6-7-11-21)23-17-12-16(19-14(2)20-17)15-8-4-3-5-9-15/h3-5,8-9,12-13H,6-7,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYBWTHDGUZHQSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)SC(C)C(=O)N2CCCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(1-azepanyl)-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4986661.png)
![1-{[(4-allyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-4-phenylpiperazine](/img/structure/B4986667.png)

![N-[3-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-2-hydroxypropyl]-N-(3-methylphenyl)benzenesulfonamide](/img/structure/B4986679.png)

![2-methyl-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B4986694.png)
![2-ethoxy-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-nitrobenzenesulfonate](/img/structure/B4986699.png)

![4-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl benzenesulfonate](/img/structure/B4986710.png)
![methyl 3-({[4-(2-oxo-1-piperidinyl)phenyl]sulfonyl}amino)benzoate](/img/structure/B4986727.png)
![4-{[(4-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxylic acid](/img/structure/B4986733.png)
![1-(cyclohexylmethyl)-N-[1-methyl-1-(4-methylphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4986752.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-bromobenzamide](/img/structure/B4986753.png)
![N-[9,10-dioxo-4-(1-piperidinyl)-9,10-dihydro-1-anthracenyl]-N-methylacetamide](/img/structure/B4986767.png)